molecular formula C21H19ClN4O2 B5971583 3-(4-chlorophenyl)-2-methyl-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

3-(4-chlorophenyl)-2-methyl-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B5971583
M. Wt: 394.9 g/mol
InChI Key: NBYCVOYSFOCLAU-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-methyl-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a chlorophenyl group, a methyl group, and a tetrahydrofuran-2-ylmethyl group attached to a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-methyl-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorophenyl group: This can be achieved through a substitution reaction using a chlorinated aromatic compound.

    Attachment of the tetrahydrofuran-2-ylmethyl group: This step involves the use of a tetrahydrofuran derivative in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-methyl-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-chlorophenyl)-2-methyl-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Biology: Study of its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-methyl-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloromethcathinone: A stimulant drug with a similar chlorophenyl group.

    3-chloromethcathinone: Another stimulant with a similar structure.

    4-bromomethcathinone: A compound with a bromine atom instead of chlorine.

Uniqueness

3-(4-chlorophenyl)-2-methyl-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

5-(4-chlorophenyl)-4-methyl-11-(oxolan-2-ylmethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2/c1-13-19(14-4-6-15(22)7-5-14)20-23-11-17-18(26(20)24-13)8-9-25(21(17)27)12-16-3-2-10-28-16/h4-9,11,16H,2-3,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYCVOYSFOCLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)N(C=C3)CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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